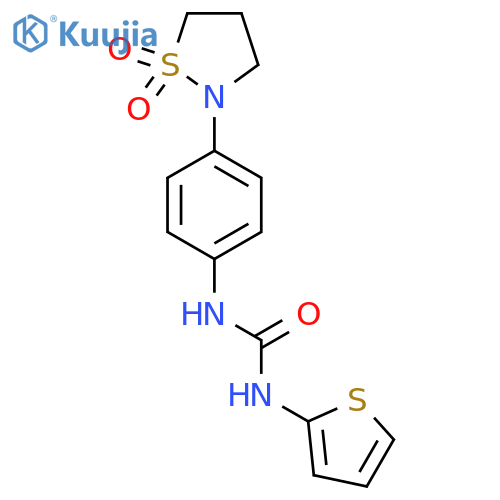Cas no 1203025-09-5 (1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea)

1203025-09-5 structure
商品名:1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea
- VU0646801-1
- F5536-0008
- 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea
- 1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
- 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea
- AKOS024513015
- 1203025-09-5
-
- インチ: 1S/C14H15N3O3S2/c18-14(16-13-3-1-9-21-13)15-11-4-6-12(7-5-11)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10H2,(H2,15,16,18)
- InChIKey: XUYNUACOXPDVGI-UHFFFAOYSA-N
- ほほえんだ: S1(CCCN1C1C=CC(=CC=1)NC(NC1=CC=CS1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 337.05548370g/mol
- どういたいしつりょう: 337.05548370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5536-0008-1mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-5mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-15mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-5μmol |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-20mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-2mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-4mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-40mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-50mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0008-10μmol |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 10μmol |
$69.0 | 2023-09-09 |
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
1203025-09-5 (1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea) 関連製品
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
